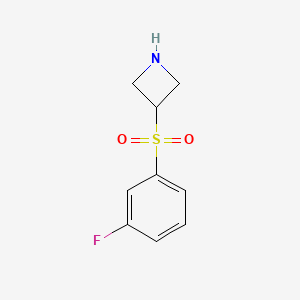

3-(3-Fluorobenzenesulfonyl)azetidine

Descripción general

Descripción

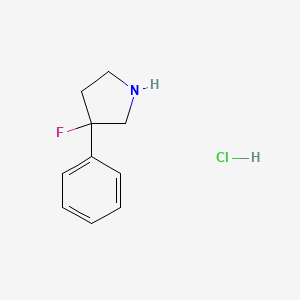

3-(3-Fluorobenzenesulfonyl)azetidine is a chemical compound with the CAS Number: 2413896-15-6 . It is a hydrochloride with a molecular weight of 251.71 .

Synthesis Analysis

Azetidines, including 3-(3-Fluorobenzenesulfonyl)azetidine, are fascinating four-membered nitrogen-containing heterocycles . The synthetic chemistry of azetidine is an important yet undeveloped research area . The synthesis of azetidines is driven by a considerable ring strain .Molecular Structure Analysis

The IUPAC name of 3-(3-Fluorobenzenesulfonyl)azetidine is 3-((3-fluorophenyl)sulfonyl)azetidine hydrochloride . The InChI Code is 1S/C9H10FNO2S.ClH/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H .Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

3-(3-Fluorobenzenesulfonyl)azetidine is a powder with a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Applications

3-(3-Fluorobenzenesulfonyl)azetidine, as a part of azetidine and azetidinone derivatives, plays a significant role in the synthesis of potent antitumor antibiotics. The intramolecular azide to alkene cycloadditions for constructing pyrrolobenzodiazepines and azetidino-benzodiazepines demonstrates the compound's potential in synthesizing compounds with antitumor properties (Hemming et al., 2014).

Antibacterial Activities

Azetidine derivatives, including 3-(3-Fluorobenzenesulfonyl)azetidine, are crucial in synthesizing new quinolone antibiotics. These compounds exhibit significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their importance in addressing antibiotic resistance challenges (Ikee et al., 2008).

Drug Design and Synthesis

The synthesis of 3-Aryl-3-Sulfanyl Azetidines and their further reactions demonstrate the potential of 3-(3-Fluorobenzenesulfonyl)azetidine derivatives in drug discovery programs. These compounds serve as valuable motifs in exploring new chemical spaces for drug design (Dubois et al., 2019).

Importance in Medicinal Chemistry

Azetidine, including 3-(3-Fluorobenzenesulfonyl)azetidine, is a common motif in medicinal chemistry due to its presence in various bioactive molecules and potential in synthesizing new compounds with pharmacological activity. The facile synthesis and toleration of common functionality make it a versatile compound in medicinal chemistry (Wang & Duncton, 2020).

Fluorophore Development

3-(3-Fluorobenzenesulfonyl)azetidine derivatives also find applications in the development of fluorophores. The introduction of azetidine improves the fluorescence quantum yield and enlarges the Stoke's shift, providing new possibilities in fluorescence imaging and the development of high-performance fluorophores (Liu et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-fluorophenyl)sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQGRGSFECDZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

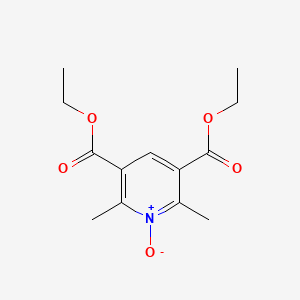

C1C(CN1)S(=O)(=O)C2=CC=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorobenzenesulfonyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)

![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)

![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)

![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1448222.png)